molecular formula C7H13ClFN B2965961 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride CAS No. 2378501-55-2

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride

Cat. No. B2965961
CAS RN: 2378501-55-2
M. Wt: 165.64
InChI Key: TZTPOVLUUSBKED-MEZFUOHNSA-N
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Description

Spirocyclic compounds, such as 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride, are a class of organic compounds characterized by their unique structure, which consists of two or more rings connected by a single atom . They have been used in the synthesis of various pharmaceuticals and have shown potential in drug discovery .


Synthesis Analysis

The synthesis of spirocyclic compounds often involves the use of ring-closure reactions . For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their cyclic structure, where two or more rings are connected at a single atom . The structure can be predicted using valence shell electron pair repulsion (VSEPR) theory .


Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds can be complex and depend on the specific compound and conditions. For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids involved ring closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds depend on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Sterically Constrained Amino Acids

The compound can be used in the synthesis of sterically constrained amino acids . These amino acids, which possess a sterically constrained molecular framework, have aroused much interest among chemists and biologists due to their potential use in chemistry, biochemistry, and drug design .

Drug Design

Sterically constrained compounds can be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity . This makes them especially popular for the design of peptidomimetic drugs .

Mimicking Phenyl Rings in Drugs

Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This property can be exploited in the design of new drugs.

Synthesis of Hyperbranched Copolymers

The compound can be used in the synthesis of hyperbranched copolymers . These copolymers have potential applications in the field of light-emitting diodes .

Use in White Light-Emitting Devices

Hyperbranched copolymers synthesized using the compound can be used in white light-emitting devices . The branching point helps to enhance both the thermal and spectral stabilities of the hyperbranched copolymers, and retain the energy transfer efficiency from fluorene to DBT unit .

Synthesis of Hole Transporting Material

A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material can be designed and synthesized . This material can be used in lead halide planar perovskite solar cells .

Mechanism of Action

The mechanism of action of spirocyclic compounds can vary widely depending on their specific structure and the biological target. Some compounds may act as enzyme inhibitors, receptor agonists or antagonists, or have other mechanisms of action .

Safety and Hazards

The safety and hazards associated with a specific spirocyclic compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

Spirocyclic compounds have shown potential in drug discovery due to their unique structure and the ability to create a wide variety of compounds with different properties . Future research may focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds.

properties

IUPAC Name

6-(fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-5-6-3-7(4-6)1-2-9-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPOVLUUSBKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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